![molecular formula C21H19N5O B2916415 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788532-52-4](/img/structure/B2916415.png)
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves intricate steps. One notable method is the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation. This approach yields the desired compound in good yields .
Scientific Research Applications
Phosphodiesterase 1 Inhibition
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea and related compounds have been studied for their potential as phosphodiesterase 1 (PDE1) inhibitors. These compounds show promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).
Synthesis and Antimicrobial Properties
Research into the synthesis of related bioactive heterocycles has highlighted their potential as antimicrobial agents. These derivatives have shown potent activity, indicating their relevance in the development of new antimicrobial drugs (El-ziaty et al., 2018).
Catalytic Synthesis Applications
Studies have also explored the catalytic synthesis of ureas and related compounds, showcasing their importance in the synthesis of high-value molecules used in various fields (Mancuso et al., 2015).
Receptor Tyrosine Kinase Inhibition
Some derivatives of this compound have been identified as potent multitargeted receptor tyrosine kinase inhibitors, with potential applications in treating vascular and growth factor-related disorders (Frey et al., 2008).
Antithrombotic Applications
The compound has also been studied for its conversion to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, indicating its potential in the development of new antithrombotic compounds (Furrer et al., 1994).
Anticancer Activities
Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including derivatives of the compound , has shown significant anticancer activities. This underscores its potential in the synthesis of compounds for cancer treatment (El-Sawy et al., 2013).
Antibacterial Evaluation
Derivatives of the compound have been synthesized and evaluated for their antibacterial properties, demonstrating potential in the development of new antibacterial agents (Khames et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
This compound interacts with its target, DDR1, by inhibiting its activation . It is a selective and orally bioavailable DDR1 inhibitor . The inhibition of DDR1 activation is a key aspect of its mode of action .
Biochemical Pathways
The inhibition of ddr1 activation suggests that it may impact pathways related to cell proliferation and survival, which are critical in cancer progression .
Pharmacokinetics
It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of DDR1 activation by this compound can potentially lead to the suppression of cancer cell proliferation and survival . This suggests that it may have therapeutic applications in the treatment of cancer .
properties
IUPAC Name |
1-benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-12-19-22-13-18(14-26(19)25-15)23-21(27)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFOGRHIQAHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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